molecular formula C19H26N2O4 B6348852 8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-62-1

8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Numéro de catalogue: B6348852
Numéro CAS: 1326810-62-1
Poids moléculaire: 346.4 g/mol
Clé InChI: YTRKLRROBOMRBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 1326810-62-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological effects. The following sections detail specific areas of research.

1. Anticrystallization Activity

Recent studies have highlighted the compound's role in inhibiting l-cystine crystallization, which is crucial in managing cystinuria—a genetic disorder leading to kidney stone formation. The compound shows promising results in both in vitro and in vivo settings.

Table 1: Inhibitory Effects on l-Cystine Crystallization

CompoundEC50 (nM)Oral Bioavailability (%)Stone Formation Rate (%)
LH70829.5228
LH1753 (8-Methyl)TBDTBDTBD

Note: EC50 values indicate the concentration required to inhibit crystallization by 50%.

2. Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics when administered orally. The results suggest that modifications to the structure enhance its bioavailability compared to earlier analogs.

Pharmacokinetic Parameters

  • Half-life : Approximately 2.4 hours for the major metabolite.
  • AUC (Area Under Curve) : Ranges from 11.4 to 16.9 μmol/L·h for parent and metabolite.

3. Safety Profile

In animal models, particularly Slc3a1-knockout mice used for cystinuria studies, the compound did not exhibit significant adverse effects on growth or health parameters during the treatment period. This suggests a favorable safety profile for potential therapeutic use.

Case Studies

Several case studies have provided insights into the clinical implications of using this compound:

Case Study 1: Cystinuria Management

In a controlled study involving Slc3a1-knockout mice:

  • Mice treated with LH1753 showed a significantly lower rate of stone formation (8%) compared to untreated controls (54.9%).
  • Body weight increase was similar in both treated and control groups, indicating no adverse effects on growth.

Propriétés

IUPAC Name

8-methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12-9-13(2)16(14(3)10-12)17(22)21-15(18(23)24)11-25-19(21)5-7-20(4)8-6-19/h9-10,15H,5-8,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRKLRROBOMRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCN(CC3)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.